3-(4-Hydroxyphenoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H10O3/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,13-14H |
InChI Key |
WEKRFCSJEXBOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Hydroxylated Diphenyl Ethers
Targeted Derivatization and Functionalization Strategies
The phenolic hydroxyl groups in 3-(4-Hydroxyphenoxy)phenol are reactive sites that allow for targeted derivatization and functionalization. nih.gov Such modifications can be used to alter the molecule's physical, chemical, and biological properties. Common derivatization strategies for phenols include esterification and etherification of the hydroxyl groups. nih.govlibretexts.org
For example, the hydroxyl group can be converted to an ester by reaction with an acyl chloride or anhydride (B1165640). nih.gov The versatility of the phenolic hydroxyl group allows it to participate in various reactions, including oxidation and nucleophilic substitutions, which can be harnessed to create a library of derivatives. nih.gov While specific derivatization of this compound is not extensively detailed in the literature, the general principles of phenol (B47542) chemistry apply. nih.govresearchgate.net For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives starting from 4-aminophenol (B1666318) highlights how the phenolic moiety can be incorporated into more complex structures. nih.gov
Modification of Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups in this compound are primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can alter the compound's physical, chemical, and biological properties. Common transformations include etherification and esterification. mdpi.com
Etherification: This reaction involves converting the phenolic hydroxyl groups into ether linkages. Selective methylation of phenolic hydroxyls can be achieved using reagents like dimethyl sulfate (B86663) (DMS) under controlled pH conditions. diva-portal.org For polyphenolic compounds, the difference in acidity between the hydroxyl groups can be exploited for selective modification. Generally, deprotonation enhances the nucleophilicity of the more acidic phenolic hydroxyl, allowing it to be preferentially alkylated. nih.gov
Esterification: Acylation of the hydroxyl groups to form esters is another key modification. This can be achieved using various acylating agents. For instance, selective acylation of phenolic hydroxyls in the presence of aliphatic alcohols can be accomplished using vinyl carboxylates with rubidium fluoride (B91410) as a catalyst. mdpi.com The reaction mechanism involves the nucleophilic attack of the oxygen from the hydroxyl group on the electrophilic carbon of the acylating agent. mdpi.com
Table 1: Examples of Reagents for Phenolic Hydroxyl Group Modification
| Reaction Type | Reagent | Conditions | Product Type |
| Etherification | Dimethyl sulfate (DMS) | Controlled pH (11.0-11.5) | Methyl ether |
| Esterification | Vinyl carboxylates / RbF | - | Carboxylate ester |
| Esterification | Acetic anhydride / Pyridine | - | Acetate ester |
Aromatic Ring Functionalization for Novel Scaffolds
The two benzene (B151609) rings of this compound are susceptible to electrophilic aromatic substitution, enabling the introduction of various functional groups to create novel chemical scaffolds. The position of substitution is directed by the activating effects of the hydroxyl and ether groups.
Halogenation: Direct bromination of diphenyl ethers can be achieved using elemental bromine with a Lewis acid catalyst like FeBr₃. nio.res.in For more controlled monobromination, N-bromosuccinimide (NBS) in the presence of a catalyst such as ammonium (B1175870) nitrate (B79036) is often used. nio.res.in Selective ortho-chlorination of phenols is also possible under specific conditions, while meta-bromination can be achieved through perbromination followed by selective reduction. organic-chemistry.org
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common functionalization. For example, 4-nitro-2-phenoxyphenol (B3151344) can be synthesized via the diazotization of an aniline (B41778) derivative followed by a coupling reaction with a phenol derivative.
Condensation Reactions: Phenols readily condense with aldehydes and ketones to form larger molecules. Resorcinol, a structural isomer of one of the rings in this compound, condenses with aldehydes in the presence of an acid catalyst. wikipedia.org This type of reaction can be used to link the phenoxyphenol scaffold to other molecular structures.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for forming new carbon-carbon bonds on the aromatic rings, provided a suitable leaving group (like a halide) is present. organic-chemistry.org The synthesis of diaryl ethers can also be achieved through the reaction of arylboronic acids with phenols catalyzed by copper(II) acetate. nio.res.in
Mechanistic Analyses of Chemical Reactivity and Pathways
Oxidation Pathways and Mechanistic Intermediates
The oxidation of phenols, including hydroxylated diphenyl ethers, can proceed through several pathways, often involving radical intermediates. The specific pathway and resulting products are influenced by the oxidant used and the reaction conditions.
The most common oxidation pathway for phenols begins with a one-electron oxidation to form a phenoxyl radical. nih.govresearchgate.net This is often followed by the loss of the phenolic proton. This phenoxyl radical is a key mechanistic intermediate. These radicals can then react further, for example, by coupling with other radicals or substrate molecules to form dimers like dihydroxybiphenyls or larger polymeric products. nih.govrsc.org
In the presence of strong oxidants like periodate (B1199274), oxidative cleavage of the ether bond in hydroxydiphenyl ethers can occur. typeset.io For instance, the oxidation of hydroquinone (B1673460) monophenyl ether with periodate involves the formation of a p-quinol-like hemiketal intermediate, which then decomposes to yield phenol and p-benzoquinone. typeset.io Similarly, the oxidation of triclosan, a chlorinated hydroxydiphenyl ether, with Fenton's reagent leads to intermediates such as 2,4-dichlorophenol (B122985) and hydroquinone, indicating cleavage of the ether bond. researchgate.net
Table 2: Common Oxidants and Potential Intermediates/Products for Phenolic Compounds
| Oxidant | Mechanistic Intermediate | Potential Products |
| Light-excited AQ2S | Phenoxyl radical | Dihydroxybiphenyls, Phenoxyphenols |
| Periodate | Quinone, Hemiketal | Cleavage products (e.g., phenol, quinones) |
| Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxyl radical | Hydroxylated derivatives, Ring-cleavage products |
| Lead Tetraacetate | - | Methoxy-p-quinone (from guaiacol) |
Reduction Reaction Mechanisms
Reduction reactions involving this compound can target either the aromatic rings, the hydroxyl groups (indirectly via their oxidized forms), or other functional groups that have been introduced onto the scaffold.
The quinones formed during oxidation can be reduced back to their corresponding dihydroxy forms (hydroquinones). This redox chemistry is a characteristic feature of phenolic compounds.
If functional groups like nitro groups are introduced onto the aromatic rings, they can be readily reduced. For instance, the nitro group of 4-nitro-2-phenoxyphenol can be reduced to an amino group (-NH₂) using catalytic hydrogenation with catalysts like palladium on carbon.
Electrocatalytic hydrogenation (ECH) is another method for the reduction of phenoxyphenols. The ECH of 4-phenoxyphenol, a compound with a similar ether linkage, has been studied using various catalysts like Raney nickel and palladium on charcoal. cdnsciencepub.com This process involves the hydrogenolysis of the ether bond. Similarly, the electrochemical reduction of chlorinated phenoxyphenols can lead to the reductive cleavage of carbon-halogen bonds. researchgate.net The mechanism for the reduction of aryl halides typically involves sequential electron-transfer steps and accompanying chemical reactions. researchgate.net
Electrophilic and Nucleophilic Substitution Dynamics on Phenoxyphenol Systems
The reactivity of the this compound scaffold in substitution reactions is governed by the electronic properties of the two hydroxyl groups and the ether linkage.
Electrophilic Substitution: Both the hydroxyl (-OH) group and the phenoxy (-OAr) group are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution.
Ring A (4-hydroxyphenoxy moiety): The -OH group strongly directs incoming electrophiles to the positions ortho to it (positions 3' and 5'). The ether oxygen also directs ortho and para, but its influence is generally weaker than the hydroxyl group. Therefore, substitution on this ring is highly favored at the 3' and 5' positions.
Ring B (3-hydroxyphenoxy moiety): The -OH group at position 3 directs incoming electrophiles to its ortho positions (2 and 4) and its para position (6). The ether linkage at position 1 also directs to its ortho (position 2) and para (position 5) positions. The combined effect leads to a complex mixture of potential products, with positions 2, 4, and 6 being the most activated. The precise outcome of a reaction would depend on steric factors and the specific electrophile used.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on an unsubstituted phenol ring is generally difficult due to the electron-rich nature of the ring and the poor leaving group ability of the hydroxyl group. mdpi.com However, SNAr can occur under several conditions:
With strong electron-withdrawing groups: If the ring is substituted with strong electron-withdrawing groups (like -NO₂), it becomes more electrophilic and susceptible to nucleophilic attack.
Via homolysis-enabled activation: A recent strategy involves the transient oxidation of the phenol to a phenoxyl radical. The radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic substitution of a leaving group (like a halide) under mild conditions. nih.gov
Ullmann-type reactions: The synthesis of diaryl ethers itself often proceeds via a nucleophilic aromatic substitution mechanism, such as the Ullmann condensation, where a phenoxide attacks an aryl halide in the presence of a copper catalyst. nio.res.in
Computational Chemistry and Structure Activity Relationship Sar Investigations
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as 3-(4-Hydroxyphenoxy)phenol, might bind to a biological target, typically a protein or enzyme. acs.org These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanisms of action. acs.orgresearchgate.net
Binding Affinity: The strength of the interaction between a ligand and its target is quantified by its binding affinity. Computational methods can predict this affinity, often expressed as a binding free energy value (e.g., in kcal/mol). acs.org A lower binding free energy generally indicates a more stable and potent interaction. While specific binding affinity data for this compound is not present in the reviewed literature, simulations on similar phenolic compounds are common. acs.orgnih.gov The process involves placing the ligand into the active site of a target protein in silico and calculating the energy of the resulting complex. acs.org
Conformational Dynamics: Molecules are not static; they are flexible and can adopt various shapes or conformations. rsc.orgaps.org The ether linkage in this compound provides significant rotational freedom, allowing the two phenyl rings to adopt multiple orientations relative to each other. This conformational flexibility is a key determinant of its ability to fit into a target's binding site. Molecular dynamics simulations can track the movements of atoms over time, revealing the preferred conformations of the molecule and how its shape might change upon binding to a target. rsc.org For ether-linked lipids, the absence of a carbonyl group at the sn-1 position allows for stronger intermolecular hydrogen bonding, which influences membrane dynamics. nih.gov
The binding of a ligand to a protein is driven by a combination of non-covalent interactions. For this compound, the key interaction sites are its hydroxyl groups and its aromatic rings.
Hydrogen Bonding: The two hydroxyl (-OH) groups on the molecule are potent hydrogen bond donors and acceptors. scbt.com In a protein binding site, they can form strong, directional hydrogen bonds with amino acid residues like glutamate, arginine, and asparagine, which is often a critical factor for stable binding. nih.govnih.gov
Computational analyses, such as Hirshfeld surface analysis, can be used to explore and quantify these intermolecular interactions in the solid state. nih.govnih.gov
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and elucidate the mechanisms of chemical reactions at an atomic level. nih.govnih.govexplorationpub.com For phenolic compounds, these methods are invaluable for understanding their antioxidant properties. scirp.org
Phenolic compounds are well-known for their ability to act as antioxidants by scavenging harmful free radicals. This activity primarily occurs through two major mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). scielo.org.mxmdpi.comscielo.br Quantum calculations can determine the thermodynamic and kinetic viability of these pathways.
| Mechanism | Key Steps | Dominant Environment | Key Thermodynamic Parameters |
| Hydrogen Atom Transfer (HAT) | ArOH + R• → ArO• + RH | Non-polar solvents, Gas phase | Bond Dissociation Enthalpy (BDE) |
| Sequential Proton Loss Electron Transfer (SPLET) | 1. ArOH ⇌ ArO⁻ + H⁺ 2. ArO⁻ + R• → ArO• + R⁻ | Polar solvents | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |
This table provides a conceptual overview of the primary free-radical scavenging mechanisms discussed for phenolic antioxidants.
In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical in a single step. scielo.org.mxnumberanalytics.com The primary parameter used to evaluate this pathway is the Bond Dissociation Enthalpy (BDE). A lower BDE for the O-H bond indicates that the hydrogen atom can be abstracted more easily, signifying a more potent antioxidant activity via this mechanism. nih.govrsc.orgsemanticscholar.org
The SPLET mechanism is a two-step process that is particularly favored in polar, ionizing solvents. mdpi.comnih.gov
Proton Loss: The phenol (B47542) first deprotonates to form a phenoxide anion (ArO⁻). The ease of this step is measured by the Proton Affinity (PA). scielo.org.mxresearchgate.net
Electron Transfer: The resulting phenoxide anion then donates an electron to the free radical. This step is evaluated by the Electron Transfer Enthalpy (ETE). scielo.brresearchgate.net
The SPLET mechanism is often dominant for phenols in aqueous or alcoholic solutions because the deprotonated phenoxide anion is a much more powerful electron donor than the neutral phenol molecule. scielo.brnih.gov Computational studies can model these steps to predict whether SPLET is a thermodynamically favorable pathway for a given phenol in a specific solvent environment. scielo.org.mxnih.gov For this compound, its two hydroxyl groups could potentially deprotonate, and the relative acidity of each would determine the preferred site for initiating the SPLET mechanism.
Thermodynamic and Kinetic Profiles of Free Radical Scavenging Mechanisms
Theoretical and Experimental Integration in Structure-Activity Relationship Analysis
The integration of theoretical calculations with experimental data provides a robust framework for understanding the structure-activity relationships of molecules like this compound. researchgate.net This synergistic approach allows researchers to predict molecular properties and then validate these predictions through empirical testing, leading to a deeper understanding of the underlying mechanisms of action.
In a study of simplified aplysiatoxin (B1259571) analogs, the introduction of a phenolic hydroxyl group was shown to increase both antiproliferative activity and binding affinity to protein kinase C (PKC). nih.gov Molecular dynamics simulations revealed that this hydroxyl group could form hydrogen bonds with both phospholipids (B1166683) in the cell membrane and the PKC enzyme itself, facilitating the compound's journey to its target and enhancing its binding. nih.gov
The acidity of phenols, a key factor in many biological interactions, is also highly sensitive to the position of substituents. Electron-withdrawing groups, for example, have a much stronger acid-enhancing effect when placed at the ortho or para positions compared to the meta position. libretexts.org This is due to the direct delocalization of the negative charge of the phenolate (B1203915) anion onto these substituents through resonance, a stabilizing effect that is not possible from the meta position. libretexts.org
Table 1: Effect of Substituent Position on Phenolic pKa
| Compound | Substituent | Position | pKa |
|---|---|---|---|
| Phenol | -H | - | 9.95 |
| 2-Chlorophenol | -Cl | ortho | 8.56 acs.org |
| 3-Chlorophenol | -Cl | meta | 9.12 |
| 4-Chlorophenol | -Cl | para | 9.42 |
| 2-Nitrophenol | -NO2 | ortho | 7.23 |
| 3-Nitrophenol | -NO2 | meta | 8.40 |
| 4-Nitrophenol | -NO2 | para | 7.15 |
This table illustrates the significant impact of substituent position on the acidity of phenols. Data is sourced from various chemical data repositories.
The pattern of substituents on the aromatic rings of diphenoxy phenols significantly influences their molecular efficacy. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its position on the ring can alter the electronic distribution and steric properties of the entire molecule. mdpi.com
For example, in the context of antioxidant activity, the presence of electron-donating groups generally enhances radical scavenging ability. nih.gov Conversely, electron-withdrawing groups can strengthen certain bonds within the molecule, potentially decreasing its reactivity in some contexts. researchgate.net
In the development of ligands for specific biological targets, the substituent pattern is crucial for achieving high affinity and selectivity. A study on κ opioid receptor antagonists based on a dimethyl-4-(3-hydroxyphenyl)piperidine scaffold demonstrated that replacing a key amine group with other functionalities like a methylene (B1212753) group could yield highly potent compounds. nih.gov This highlights how subtle changes in the core structure, guided by SAR, can lead to significant improvements in pharmacological properties. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Chlorophenol |
| 3-Chlorophenol |
| 4-Chlorophenol |
| 2-Nitrophenol |
| 3-Nitrophenol |
| 4-Nitrophenol |
| Phenol |
Mechanistic Investigations of Biological Interactions in in Vitro Systems
Enzyme Inhibition Studies and Characterization of Molecular Targets
Inhibition of Fatty Acid Synthesis Enzymes (e.g., Enoyl-Acyl Carrier Protein Reductase, InhA)
The enzyme enoyl-acyl carrier protein reductase (InhA) is a critical component of the type II fatty acid biosynthesis pathway in Mycobacterium tuberculosis and is the primary target for the frontline antitubercular drug isoniazid. nih.govnih.gov Direct inhibitors of InhA are of significant interest as they can potentially circumvent the resistance mechanisms associated with prodrugs like isoniazid, which require activation by the mycobacterial catalase-peroxidase KatG. nih.govnih.gov
Derivatives of 3-(4-hydroxyphenoxy)phenol, specifically diphenyl ethers, have been identified as potent direct inhibitors of InhA. nih.gov For instance, the compound 2-(o-tolyloxy)-5-hexylphenol (PT70), a derivative, has demonstrated slow, tight-binding inhibition of InhA with a very low inhibition constant (K(i)) of 22 picomolar. nih.gov This compound exhibits a long residence time of 24 minutes on the InhA-NAD+ complex, which is significantly longer than that of its rapid reversible inhibitor precursors. nih.gov X-ray crystallography of the InhA-NAD+-PT70 ternary complex has revealed that this slow-onset inhibition is linked to the ordering of an active site loop, which effectively closes the substrate-binding pocket. nih.gov
Another study reported the discovery of a series of arylamides as a novel class of potent InhA inhibitors through high-throughput screening. nih.gov While not direct derivatives of this compound, this research further underscores the potential of targeting InhA with small molecules to disrupt mycobacterial cell wall synthesis. nih.gov
| Compound/Derivative | Target Enzyme | Inhibition Constant (IC50/Ki) | Key Findings |
| 2-(o-Tolyloxy)-5-hexylphenol (PT70) | InhA | K(i) = 22 pM | Slow, tight-binding inhibitor with a long residence time on the target. nih.gov |
| Arylamides | InhA | IC50 = 90 nM (for optimized compound) | Novel class of potent, direct InhA inhibitors. nih.gov |
Aldose Reductase Inhibition Mechanisms
Aldose reductase is a key enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions. nanobioletters.com By converting glucose to sorbitol, which then accumulates in tissues, the overactivation of this pathway contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy. nanobioletters.comnih.gov Therefore, inhibitors of aldose reductase are considered a promising therapeutic strategy.
Novel quinoxalinone derivatives incorporating a 3-(4-hydroxyphenoxy) moiety have been synthesized and evaluated for their aldose reductase inhibitory activity. nih.gov Many of these compounds were found to be potent inhibitors, with IC50 values in the nanomolar to low micromolar range. nih.gov The most active compound in one study, 2-(3-(4-hydroxyphenoxy)-6-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, also demonstrated excellent selectivity. nih.gov The presence of phenolic hydroxyl groups on the phenoxy ring was found to be crucial for potent inhibition. nih.gov For example, compounds with a 3,5-dihydroxyphenoxy substituent showed significantly enhanced inhibitory activity compared to their methoxy-substituted counterparts. nih.gov
| Derivative Class | Target Enzyme | IC50 Range | Key Findings |
| Quinoxalinone derivatives | Aldose Reductase | 0.019 to 0.982 µM | Potent inhibition, with the 4-hydroxyphenoxy moiety being a key structural feature. nih.gov |
| 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives | Aldose Reductase | 0.023 to 8.569 µM | Phenolic hydroxyl groups on the phenoxy ring significantly enhance inhibitory activity. nih.gov |
Acetylcholinesterase and Carbonic Anhydrase Inhibition Profiles
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.comjmp.ir Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Phenolic compounds, in general, have been investigated for their AChE inhibitory potential. jmp.ir While direct studies on this compound are limited in the provided results, related phenolic derivatives have shown activity. For instance, a phenolic derivative of donecopride (B10819268) was selected based on its AChE inhibitory activity (IC50 = 149 nM). mdpi.com
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in various physiological and pathological processes, and their inhibition has therapeutic applications. researchgate.net Phenols and their derivatives are known to inhibit CAs through a mechanism distinct from the clinically used sulfonamides. mdpi.com Studies on various phenolic compounds have shown their ability to inhibit different CA isoforms, with inhibition constants (Ki) often in the micromolar range. mdpi.comresearchgate.nettandfonline.com For example, a series of phenols incorporating tertiary amine and trans-pyridylethenyl-carbonyl moieties were found to be potent inhibitors of β-carbonic anhydrase from Saccharomyces cerevisiae (ScCA), with Ki values in the nanomolar range, showing selectivity over human isoforms. tandfonline.com
| Compound Class | Target Enzyme | Inhibition Data | Key Findings |
| Phenolic derivative of donecopride | Acetylcholinesterase (AChE) | IC50 = 149 nM | Demonstrates the potential of phenolic structures for AChE inhibition. mdpi.com |
| Phenols with tertiary amine and pyridylethenyl-carbonyl moieties | β-Carbonic Anhydrase (ScCA) | Ki range: 4.9–95.4 nM | Potent and selective inhibition of a fungal CA isoform. tandfonline.com |
| Various phenolic compounds | Human Carbonic Anhydrases (hCA I, hCA II) | Ki in µM range | Phenols act as CA inhibitors with a distinct mechanism from sulfonamides. mdpi.comresearchgate.net |
Acetyl-CoA Carboxylase (ACC1) Inhibition
Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism, catalyzing the formation of malonyl-CoA from acetyl-CoA. nih.govnatap.org There are two main isoforms, ACC1 and ACC2, with ACC1 being primarily cytosolic and involved in fatty acid synthesis. nih.gov Inhibition of ACC is a therapeutic target for conditions like cancer and nonalcoholic fatty liver disease (NAFLD). nih.govnatap.org
A study focused on 4-phenoxy-phenyl isoxazoles, which share a phenoxy-phenyl core structure with this compound, identified potent ACC inhibitors. nih.gov Through high-throughput virtual screening and subsequent synthesis, a compound (6g) was identified with an IC50 of 99.8 nM against human ACC1 (hACC1). nih.gov Mechanistic studies showed that these inhibitors decrease intracellular malonyl-CoA levels, arrest the cell cycle, and induce apoptosis in cancer cells. nih.gov Another study on a liver-directed ACC inhibitor demonstrated that long-term treatment significantly reduced hepatic steatosis. natap.org
| Compound/Derivative Class | Target Enzyme | Inhibition Constant (IC50) | Key Mechanistic Findings |
| 4-Phenoxy-phenyl isoxazoles (e.g., compound 6g) | Acetyl-CoA Carboxylase 1 (ACC1) | 99.8 nM | Decreases malonyl-CoA levels, arrests cell cycle, induces apoptosis. nih.gov |
| Liver-directed ACC inhibitor (Compound 1) | ACC1 and ACC2 | Not specified | Preferentially inhibits ACC in the liver, reduces hepatic malonyl-CoA. natap.org |
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. iglobaljournal.com It is produced by various bacteria and is associated with several diseases, including urinary tract infections and peptic ulcers caused by Helicobacter pylori. iglobaljournal.com Inhibition of urease can be a valuable strategy to counteract the pathogenic effects of these bacteria.
Phenolic compounds have been investigated as urease inhibitors. iglobaljournal.com For example, the chalcone (B49325) 3-(3-hydroxyphenyl)-1-phenylpropenone was identified as a potent urease inhibitor with an IC50 value of 11.51 µM. nih.gov Another study evaluated a Schiff base, 4-(3-hydroxybenzylideneamino)phenol, and its amine derivative as urease inhibitors, finding them to be promising, with the amine derivative forming a more stable complex with the enzyme. scielo.brresearchgate.net These studies suggest that the hydroxyphenyl moiety is a key feature for urease inhibition, likely through interactions with the enzyme's active site. nih.govscielo.brresearchgate.net
| Compound/Derivative | Target Enzyme | Inhibition Data (IC50 / % Inhibition) | Key Findings |
| 3-(3-Hydroxyphenyl)-1-phenylpropenone | Urease | IC50 = 11.51 µM | Potent urease inhibition. nih.gov |
| 4-(3-Hydroxybenzylideneamino)phenol (Schiff base) | Urease | 22.6 ± 6.9% inhibition (in vitro) | Promising urease inhibitor. scielo.brresearchgate.net |
| Amine derivative of 4-(3-hydroxybenzylideneamino)phenol | Urease | 24.2 ± 9.6% inhibition (in vitro) | Forms a more stable complex with urease. scielo.brresearchgate.net |
Based on a comprehensive search for scientific literature, there is currently insufficient detailed research available on the specific biological activities of the chemical compound This compound (CAS Number: 68100-19-6) to fulfill the requirements of the requested article outline. nih.govlgcstandards.comsigmaaldrich.comparkwayscientific.com
While the compound has been identified, and general properties of phenolic compounds are known, specific in-vitro mechanistic studies as detailed in the provided structure are not present in the available scientific literature. ontosight.ai
Specifically, the following information could not be located for this compound:
Cellular Pathway Modulation in Cell Culture Models:There is a significant lack of research on the effects of this specific compound on cellular pathways in in-vitro models.
Modulation of Oxidative Stress Responses and Reactive Oxygen Species (ROS) Generation:While phenolic compounds are generally known for their antioxidant potential, specific studies detailing the modulation of oxidative stress responses or the generation of ROS in cell culture models by this compound are not available.mdpi.comresearchgate.netnih.gov
Due to the strict requirement to focus solely on This compound and the absence of specific scientific data for the outlined topics, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Proceeding would require extrapolating from different compounds, which would violate the core instructions and compromise scientific accuracy.
Inhibition of Cell Migration
The compound this compound, also referred to in some studies as 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) or 4-HPPP, has demonstrated the ability to inhibit the migration of cancer cells in laboratory settings. researchgate.netresearchgate.net In studies involving non-small-cell lung carcinoma (NSCLC) cells, 4-HPPP was shown to suppress cell migration. researchgate.net This inhibitory effect on cell movement was validated using an in vivo zebrafish-based tumor xenograft model, which confirmed that 4-HPPP could inhibit both the proliferation and migration of NSCLC cells. researchgate.net
Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share the core 4-hydroxyphenyl structure, have also been shown to suppress the migration of A549 non-small cell lung cancer cells in vitro. mdpi.com One particular derivative, compound 20, which includes a 2-furyl substituent, was noted for its ability to reduce A549 cell migration. mdpi.com These findings suggest that the 4-hydroxyphenyl scaffold is a key structural component contributing to the observed anti-migratory effects. mdpi.com
Interactions with Microtubule Dynamics and α-Tubulin Expression
Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, structure, and intracellular transport. mdpi.comfrontiersin.org Several anticancer agents function by disrupting microtubule dynamics. mdpi.comnih.gov Research has indicated that this compound (4-HPPP) interacts with this system. In studies using hepatocellular carcinoma (HCC) cell lines (Huh7 and Ha22T), treatment with 4-HPPP led to a dose-dependent decrease in the expression of α-tubulin. mdpi.com A time-course experiment in Huh7 cells showed that α-tubulin protein levels began to decrease as early as six hours after administration of the compound. mdpi.com This downregulation of a key microtubule component suggests that 4-HPPP's biological activity may be mediated, at least in part, through the disruption of microtubule structure and function. mdpi.com
Other compounds containing a 4-hydroxyphenyl substituent have also been identified as targeting tubulin. researchgate.net For instance, certain chalcone mimics and combretastatin-inspired heterocycles have been shown to bind to the colchicine (B1669291) site of tubulin, inhibiting its polymerization and disrupting the cellular microtubule network. nih.govacs.org This body of evidence highlights the potential for phenolic compounds, including this compound, to act as microtubule-targeting agents. mdpi.comresearchgate.net
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. mdpi.comwaocp.org These cascades, typically organized in a three-tiered kinase architecture (MAPKKK → MAPKK → MAPK), include key pathways like the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. waocp.orgub.edu Phenolic compounds have been shown to modulate these signaling networks. mdpi.comamegroups.org
For example, a phenoxyphenol derivative, 4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol (B2742834) (TFPP), was found to enhance camptothecin-induced apoptosis in lung cancer cells by modulating ERK signaling. researchgate.net While direct studies on this compound's effect on the entire MAPK cascade are specific, the known actions of structurally related phenolic compounds suggest a potential for interaction. Polyphenols like curcumin (B1669340) and kaempferol (B1673270) are known to inhibit or modulate various components of the MAPK pathways, including ERK, JNK, and p38, thereby affecting cancer cell proliferation and survival. mdpi.comamegroups.org The activation of MAPK pathways is often linked to cellular responses to stress, including oxidative stress, which can be influenced by the antioxidant properties of phenolic compounds. waocp.orgmdpi.com
Investigation of Hormone Signaling Pathway Perturbations (e.g., Estrogenic Activity)
Phenolic compounds are widely studied for their potential to interact with hormone signaling pathways, particularly the estrogen receptor (ER). researchgate.net Due to their structural similarity to estradiol, many phenols can bind to ERα and ERβ, acting as agonists or antagonists and thus exhibiting estrogenic or anti-estrogenic activity. nih.govwur.nl This activity has been evaluated for numerous bisphenol A (BPA) analogues and other phenolic additives using in vitro bioassays, such as yeast two-hybrid systems and human breast cancer cell line (MCF-7) proliferation assays. researchgate.netnih.gov
Antioxidant Mechanisms and Free Radical Scavenging Capabilities
The antioxidant properties of phenolic compounds, including this compound, are a cornerstone of their biological activity. mdpi.commdpi.com These compounds can counteract oxidative damage from reactive oxygen species (ROS) and other free radicals, which are implicated in numerous disease pathologies. nih.govresearchgate.net The primary antioxidant mechanisms involve the direct neutralization of free radicals and the donation of hydrogen atoms to stabilize these reactive molecules. mdpi.comnih.gov
The effectiveness of a phenolic antioxidant is closely linked to its molecular structure, particularly the presence and position of hydroxyl (-OH) groups on the aromatic ring. nih.govmdpi.com These groups can donate a hydrogen atom, becoming a relatively stable phenoxyl radical in the process, which halts damaging oxidative chain reactions. nih.govvinatiorganics.com
Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals
This compound and related phenolic structures demonstrate a capacity for directly scavenging a variety of ROS, such as superoxide (B77818) anions and hydroxyl radicals. mdpi.comnih.gov ROS are byproducts of normal metabolism, but their overproduction leads to oxidative stress, which can damage vital cellular components like DNA, lipids, and proteins. nih.govresearchgate.net
Table 1: Effects of Phenolic Compounds on Reactive Oxygen Species (ROS)
| Compound/Class | Effect on ROS | Cell/System Studied | Reference |
|---|---|---|---|
| Phenolic Compounds | Reduction of intracellular ROS levels to 35-56% | L-929 and LN-229 cells | nih.gov |
| 4-HPPP | Modulation of endogenous ROS levels | Non-small-cell lung carcinoma cells | researchgate.netresearchgate.net |
Mechanism of Atom Transfer (e.g., Hydrogen Atom Transfer)
The primary mechanism by which phenolic antioxidants like this compound scavenge free radicals is through Hydrogen Atom Transfer (HAT). nih.govcabidigitallibrary.org In the HAT mechanism, the phenolic hydroxyl group (ArOH) donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable molecule (RH). nih.gov This process generates a phenoxyl radical (ArO•), which is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring. nih.gov
The feasibility of the HAT mechanism is determined by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a greater tendency to donate the hydrogen atom. mdpi.com The structure of the phenol (B47542), including the presence of other electron-donating groups, can influence the BDE and thus the antioxidant reactivity. nih.gov While HAT is often the predominant pathway, other mechanisms like Single-Electron Transfer followed by Proton Transfer (SET-PT) can also occur, where an electron is first transferred from the phenol to the radical, followed by the transfer of a proton. nih.govresearchgate.net However, for many phenolic compounds, HAT is considered the most significant and direct route for free radical inactivation. nih.govcabidigitallibrary.org
Electron Transfer Mechanisms in Radical Quenching
The antioxidant activity of this compound is significantly influenced by its capacity to participate in electron transfer and hydrogen atom transfer (HAT) mechanisms to neutralize free radicals. ni.ac.rs The phenolic hydroxyl groups are central to this function, as they can donate a hydrogen atom to a radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components. This process transforms the phenolic compound into a relatively stable phenoxyl radical.
The specific mechanism, whether a direct hydrogen atom transfer or a stepwise process involving an initial electron transfer followed by a proton transfer (proton-coupled electron transfer, PCET), can be influenced by factors such as the nature of the radical species and the solvent environment. ni.ac.rs In the context of radical quenching, the HAT mechanism is a direct pathway where a proton and an electron are transferred together. ni.ac.rsacs.org In contrast, the PCET mechanism involves the transfer of a proton from the phenolic compound to the radical's lone pair of electrons, while an electron moves from the phenol's 2p lone pair to the singly occupied molecular orbital of the resulting phenoxy radical. ni.ac.rs
Studies on similar phenolic structures have shown that the efficiency of these transfer reactions is related to the bond dissociation energy of the O-H bond in the phenol. ni.ac.rs A lower bond dissociation energy facilitates the donation of the hydrogen atom, enhancing the radical scavenging activity. The resulting phenoxyl radical from this compound can be stabilized through the delocalization of the unpaired electron across its aromatic rings, which contributes to its effectiveness as an antioxidant. ni.ac.rs
The rate of these reactions can be very rapid, with some studies on related phenolic compounds and radicals reporting rate constants close to the diffusion-controlled limit. rsc.org This high reactivity underscores the potential of this compound to act as an effective scavenger of damaging free radicals in biological systems.
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, this compound and related phenolic compounds can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzyme systems. mdpi.comnih.gov This indirect antioxidant mechanism enhances the cell's own defense capabilities against oxidative stress. mdpi.com Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com
Phenolic compounds can influence the expression and activity of these enzymes. For instance, some phenols have been shown to increase the mRNA expression and activity of SOD, which catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. mdpi.comnih.gov Subsequently, CAT and GPx are responsible for detoxifying the hydrogen peroxide into water. mdpi.com By upregulating these enzymes, phenolic compounds can help maintain cellular redox balance and protect against the damaging effects of reactive oxygen species (ROS). mdpi.comnih.gov
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the expression of many antioxidant and detoxification enzymes. mdpi.com Some phenolic compounds have been found to activate the Nrf2 pathway. mdpi.comresearchgate.net This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, thereby inducing the transcription of a suite of protective enzymes, including SOD and CAT. mdpi.com This modulation of endogenous antioxidant defenses represents a significant mechanism by which this compound may contribute to cellular protection against oxidative stress. nih.gov
Inhibition of Lipid Peroxidation Processes
Lipid peroxidation is a destructive chain reaction initiated by free radicals that attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com Phenolic compounds like this compound can inhibit this process through their radical-scavenging abilities. researchgate.net
The mechanism of inhibition involves the donation of a hydrogen atom from the phenolic hydroxyl group to lipid peroxyl radicals, which are key intermediates in the propagation phase of lipid peroxidation. mdpi.com This action terminates the chain reaction and prevents further degradation of lipids. mdpi.com The resulting phenoxyl radical is less reactive and can be stabilized, thus halting the cascade of oxidative damage.
The effectiveness of phenolic compounds in preventing lipid peroxidation is often evaluated in vitro using models such as copper-induced low-density lipoprotein (LDL) oxidation or by measuring the formation of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation. mdpi.comsemanticscholar.org Studies on various phenolic compounds have demonstrated their ability to significantly reduce the formation of lipid peroxidation products. semanticscholar.orgnih.gov The presence of sterically hindering groups near the phenolic hydroxyl group can, in some cases, enhance the antioxidant activity by increasing the stability of the resulting phenoxyl radical. researchgate.net By protecting cell membranes from oxidative damage, this compound can help maintain membrane fluidity and function, which is crucial for cellular integrity and viability. mdpi.comtandfonline.com
Antimicrobial Mechanisms of Action in Microbial Models (In Vitro)
Antiviral Activities and Enzymatic Targets
Phenolic compounds, including those structurally related to this compound, have been investigated for their antiviral properties against a range of viruses. nih.govnrfhh.com The mechanisms of action can be multifaceted, often involving the inhibition of viral entry into host cells, interference with viral replication processes, or direct interaction with viral enzymes. nrfhh.com
For some viruses, phenolic compounds have been shown to inhibit key enzymes necessary for their life cycle. nrfhh.com For example, in the context of SARS-CoV-2, in silico studies have suggested that certain phenolic compounds can bind to and inhibit the main protease (Mpro) and papain-like protease (PLpro), both of which are crucial for viral replication. nrfhh.comresearchgate.net The interaction with these enzymes can occur at allosteric sites, leading to a reduction in their catalytic activity. researchgate.net
Antibacterial Effects and Cell Wall Synthesis Pathway Inhibition
Phenolic compounds are known to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The mechanisms underlying these effects are diverse and can include the disruption of cell membrane integrity, inhibition of essential metabolic pathways, and interference with nucleic acid synthesis. scielo.org.za
For Gram-negative bacteria, a common mechanism of action for phenolic compounds is the alteration of the outer membrane, leading to increased permeability and leakage of intracellular components. scielo.org.za In Gram-positive bacteria, while membrane disruption also occurs, more specific modes of action have been proposed, such as the inhibition of DNA, RNA, and protein synthesis. scielo.org.za
The structure of the phenolic compound, including the number and position of hydroxyl groups and other substituents, plays a crucial role in its antibacterial efficacy. mdpi.comjst.go.jp For instance, polyphenols containing pyrogallol (B1678534) groups have shown strong antibacterial activity. jst.go.jp While specific studies on the inhibition of the cell wall synthesis pathway by this compound are not extensively detailed in the provided context, it is a known target for many antimicrobial agents. The disruption of this pathway would compromise the structural integrity of the bacterial cell, particularly in Gram-positive bacteria, leading to cell lysis and death. The antimicrobial activity of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has been demonstrated against multidrug-resistant bacteria, including MRSA and vancomycin-resistant Enterococcus faecalis, suggesting that the 4-hydroxyphenyl moiety is a promising scaffold for developing new antibacterial agents. nih.govmdpi.com
Antifungal Activities and Membrane Disruption
The antifungal activity of phenolic compounds is another area of significant research. nih.govmdpi.com A primary mechanism of antifungal action is the disruption of the fungal cell membrane, which is vital for maintaining cellular integrity and function. A key target in the fungal membrane is ergosterol (B1671047), the fungal equivalent of cholesterol in mammalian cells. nih.govpatsnap.com
Many antifungal agents, known as ergosterol biosynthesis inhibitors, act by blocking the enzymes involved in the ergosterol synthesis pathway. patsnap.comnih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal membrane. patsnap.commdpi.com The altered membrane composition increases its permeability and fluidity, ultimately causing cell lysis and death. nih.govmdpi.com Azoles, a major class of antifungal drugs, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in ergosterol biosynthesis. nih.govpatsnap.com
Phenolic compounds can also exert their antifungal effects through this mechanism. nih.gov The hydroxyl group on the phenol ring is often important for this activity, potentially by interacting with the enzymes in the ergosterol pathway or by directly disrupting the membrane structure. mdpi.com While direct evidence for this compound as an ergosterol biosynthesis inhibitor is not explicitly provided, its phenolic structure is consistent with compounds that exhibit antifungal properties through membrane disruption. ontosight.ai
Neuroprotective Mechanisms (In Vitro)
In vitro studies, utilizing cell-based models, have become crucial in elucidating the potential neuroprotective mechanisms of various chemical compounds. While direct research on this compound is limited in the specific contexts of amyloid-beta aggregation and nitrosative stress, studies on structurally similar phenolic acids and microbial-derived metabolites offer valuable insights into the potential biological activities of this class of compounds. These investigations provide a foundational understanding of how such molecules might interact with pathological processes at a cellular level.
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. The inhibition of this process is a key therapeutic strategy. While direct evidence for this compound is not available, in vitro research on related phenolic compounds has demonstrated anti-aggregation properties.
For instance, studies have shown that certain phenolic acids, which share structural motifs with this compound, can interfere with Aβ fibrillogenesis. Research on microbial metabolites derived from dietary flavonoids has indicated that compounds like 3-(3-hydroxyphenyl)propanoic acid and 3-hydroxybenzoic acid can inhibit the aggregation of Aβ protein in vitro mdpi.com. These findings suggest that the hydroxyphenyl moiety may play a role in disrupting the intermolecular interactions that lead to the formation of insoluble amyloid plaques. The mechanism is thought to involve the binding of these phenolic compounds to Aβ monomers or early oligomers, thereby stabilizing them in a non-toxic conformation and preventing their assembly into larger, pathogenic aggregates.
| Compound | Observed Effect | Reference |
|---|---|---|
| 3-(3-hydroxyphenyl)propanoic acid | Inhibited aggregation of β-protein (Aβ) in vitro | mdpi.com |
| 3-hydroxybenzoic acid | Inhibited aggregation of β-protein (Aβ) in vitro | mdpi.com |
Nitrosative stress, resulting from an excess of reactive nitrogen species (RNS) such as nitric oxide (NO•) and peroxynitrite (ONOO-), contributes to neuronal damage in various neurodegenerative conditions. The ability of a compound to mitigate this form of stress is a significant aspect of its neuroprotective potential.
Although direct studies on this compound are lacking, research on wine-derived phenolic metabolites provides evidence of protection against nitrosative stress in neuronal cell models. In a study using human SH-SY5Y neuroblastoma cells, various phenolic acids were investigated for their ability to protect against cellular damage induced by 3-morpholinosydnonimine (SIN-1), a peroxynitrite generator nih.gov. The findings indicated that compounds such as 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid exerted protective effects against SIN-1-induced cell death nih.gov. These compounds were shown to increase cell viability in the face of nitrosative assault nih.gov. The protective mechanism is likely attributable to the antioxidant properties of the phenolic structure, which can scavenge reactive species and modulate intracellular signaling pathways involved in cellular defense and apoptosis.
| Compound | Stress Inducer | Observed Protective Effect | Reference |
|---|---|---|---|
| 3-hydroxyphenylacetic acid | SIN-1 (peroxynitrite generator) | Increased cell viability | nih.gov |
| 3-(3-hydroxyphenyl)propionic acid | SIN-1 (peroxynitrite generator) | Showed protective actions against toxicity | nih.gov |
Environmental Dynamics and Biotransformation of Hydroxylated Diphenyl Ethers
Natural Occurrence and Biogenesis in Environmental Systems
Hydroxylated diphenyl ethers are recognized as natural products, predominantly originating from marine environments. mdpi.com While much of the research has focused on their brominated analogs (OH-PBDEs), the biosynthetic pathways are relevant to the formation of the core diphenyl ether structure. Marine organisms, including algae, sponges, and cyanobacteria, are primary producers of these compounds. nih.govnih.govmdpi.com For instance, certain species of red algae and marine sponges have been found to contain significant concentrations of various OH-PBDEs, suggesting active biosynthesis. nih.govnih.gov
The biogenesis of these compounds is not fully elucidated but is thought to occur through several pathways. One proposed mechanism is the metabolic transformation of naturally occurring methoxylated diphenyl ethers (MeO-DEs). nih.govresearchgate.netnih.gov Another significant pathway is the enzymatic coupling of simpler phenolic precursors. Enzymes such as bromoperoxidases and laccases can oxidize phenols into phenoxy radicals, which then couple to form the diphenyl ether structure. nih.gov This process of oxidative coupling is considered a key route for the natural production of these complex molecules in marine ecosystems. tandfonline.com While direct evidence for the natural production of 3-(4-Hydroxyphenoxy)phenol is limited, the widespread occurrence of related structures in marine biota points to the existence of biosynthetic pathways capable of forming such non-halogenated hydroxylated diphenyl ethers. Additionally, some diphenyl ether derivatives have been isolated from marine algal-derived endophytic fungi, indicating that the capacity to synthesize these structures is present across different marine organisms. mdpi.com
Table 1: Examples of Marine Organisms Producing Hydroxylated Diphenyl Ether Analogs
| Organism Type | Specific Examples | Compound Class Produced | Reference |
|---|---|---|---|
| Sponges | Lamellodysidea sp., Callyspongia sp. | Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) | nih.gov |
| Algae | Red Algae (e.g., from Baltic Sea) | OH-PBDEs and MeO-PBDEs | nih.gov |
| Cyanobacteria | General marine strains | OH-PBDEs | mdpi.com |
| Fungi | Aspergillus tennesseensis (endophytic) | Prenylated Diphenyl Ethers | mdpi.com |
Degradation Pathways and Environmental Fate
The environmental persistence of this compound is dictated by its susceptibility to biotic and abiotic degradation. The diphenyl ether structure is known to be persistent, but the presence of hydroxyl groups can increase its reactivity and bioavailability for microbial degradation. asm.orgepa.gov
Bacterial degradation is a crucial pathway for the removal of diphenyl ethers from the environment. Certain bacterial strains, particularly from the genera Sphingomonas and Sphingobium, can utilize diphenyl ether as a sole source of carbon and energy. asm.orgnih.govnih.gov The degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic ring. Two main initial modes of attack have been identified:
Lateral Dioxygenation: A dioxygenase enzyme adds two hydroxyl groups to one of the aromatic rings, which is followed by cleavage of the ring.
Angular Dioxygenation: The enzyme attacks the carbon atom adjacent to the ether linkage and the angular carbon itself, leading to the cleavage of the ether bond and the formation of phenol (B47542) and a catechol or muconic acid semialdehyde. asm.orgnih.govresearchgate.net
These initial steps break the diphenyl ether into simpler phenolic compounds, which are common metabolites in microbial degradation pathways and can be funneled into central metabolic cycles like the 3-oxoadipate pathway for complete mineralization. nih.govresearchgate.net The presence of hydroxyl groups on this compound likely makes it a more favorable substrate for these initial enzymatic attacks compared to the non-hydroxylated parent compound, diphenyl ether.
In addition to biological degradation, hydroxylated diphenyl ethers can undergo abiotic transformation mediated by naturally occurring environmental catalysts. Metal oxides, such as manganese dioxide (MnO₂), are common in soils and sediments and can act as powerful oxidants for phenolic compounds. nih.govacs.org
The transformation of phenols by MnO₂ proceeds via the formation of phenoxy radicals. nih.gov The phenolic hydroxyl group of a compound like this compound can donate an electron to the MnO₂ surface, generating a reactive phenoxy radical intermediate. These radicals can then undergo several reactions, most notably oxidative coupling, where two radicals combine to form a dimer. nih.govnih.gov This process can lead to the formation of larger, more complex molecules, including new C-C or C-O bonds. nih.govresearchgate.net Studies on bromophenols have shown that this abiotic process can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). nih.gov It is therefore a significant pathway for the abiotic transformation of phenolic compounds in the environment, leading to polymerization rather than degradation. This process is influenced by environmental factors such as pH, with milder acidic conditions often enhancing the transformation rate. nih.gov
A key biotransformation process for phenolic compounds is enzymatic oxidation, which can lead to the formation of larger molecules through dimerization or polymerization. Laccases, a type of multi-copper oxidase enzyme found in many fungi, bacteria, and plants, are particularly important in this regard. rsc.orgnih.gov Laccases catalyze the one-electron oxidation of phenolic substrates, generating phenoxy radicals. nih.gov These radicals can then spontaneously couple, forming dimers and higher oligomers. researchgate.net
This laccase-mediated process can transform this compound by creating radicals at its phenolic sites, which would then react with each other to form larger, polymerized structures. This represents a pathway for the natural synthesis of complex OH-DEs from simpler phenolic precursors. nih.gov
While the term "bromoperoxidase" refers to enzymes that utilize bromide ions, the fundamental mechanism of generating radical species for coupling is analogous. Studies on bromoperoxidase isolated from marine algae have demonstrated its ability to catalyze the dimerization of bromophenols to form OH-PBDEs. This occurs through the generation of bromophenoxy radicals, which subsequently couple. tandfonline.com This enzymatic coupling is a significant biogenic source of complex halogenated natural products in marine systems and illustrates a primary mechanism by which compounds like hydroxylated diphenyl ethers can be naturally synthesized and transformed.
Formation of Transformation Products and Environmental Significance
The environmental transformation of this compound can lead to a diverse array of products, each with its own environmental significance. These products can be broadly categorized into two groups: smaller degradation products resulting from the cleavage of the parent molecule, and larger transformation products formed through coupling reactions.
Cleavage Products : Microbial degradation, particularly by bacteria like Sphingomonas sp., breaks the ether linkage of the diphenyl ether structure. nih.govresearchgate.net This results in the formation of simpler, smaller molecules such as phenol and catechol. nih.gov These intermediates are generally more biodegradable and can be completely mineralized to carbon dioxide and water by microorganisms through established metabolic pathways. researchgate.net This pathway represents a true detoxification and removal of the compound from the environment.
Coupling Products (Dimers and Oligomers) : Abiotic oxidation by environmental catalysts like MnO₂ and enzymatic action by oxidases like laccases lead to the formation of dimers and higher-order oligomers. nih.govnih.govresearchgate.net The phenoxy radicals generated during these processes can couple via C-C or C-O bonds, creating larger, more complex polyphenolic structures. osti.govnih.gov Oxidation can also lead to the formation of quinones, which are reactive electrophilic intermediates that can participate in further reactions. nih.govwikipedia.org
The environmental significance of these transformation pathways is twofold. On one hand, biodegradation pathways can lead to the complete mineralization and removal of the contaminant. researchgate.net On the other hand, oxidative coupling and polymerization pathways result in the formation of larger molecules. mdpi.com These polymeric products may be more persistent in the environment than the parent compound. Furthermore, some transformation products, such as quinones or other intermediates, can be more toxic than the original substance, highlighting the importance of understanding the full degradation and transformation pathways of environmental contaminants. mdpi.comnih.gov
Table 2: Summary of Transformation Products of Hydroxylated Diphenyl Ethers and Their Formation Pathways
| Product Class | Specific Examples | Formation Pathway | Environmental Significance | Reference |
|---|---|---|---|---|
| Cleavage Products | Phenol, Catechol, Muconic acid semialdehyde | Bacterial degradation (e.g., via dioxygenases) | Leads to further biodegradation and potential for complete mineralization. | nih.gov, asm.org |
| Coupling Products | Dimers, Oligomers (C-C or C-O linked) | Oxidative transformation (e.g., MnO₂) or Enzymatic coupling (e.g., laccase) | Formation of larger, potentially more persistent molecules. | nih.gov, nih.gov, researchgate.net |
| Oxidation Products | Quinones | Oxidation of phenolic moieties | Reactive intermediates that can be toxic and participate in further reactions. | wikipedia.org, nih.gov |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the separation of 3-(4-Hydroxyphenoxy)phenol from various sample types. The choice of technique is dictated by the analyte's physicochemical properties and the sample matrix.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are primary techniques for the analysis of phenolic compounds due to their high resolution and suitability for non-volatile analytes. For this compound, reversed-phase (RP) chromatography is the most common approach.
These methods typically employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution is often used, starting with a high proportion of aqueous solvent and gradually increasing the organic solvent component (e.g., acetonitrile (B52724) or methanol). The aqueous phase is commonly acidified with formic acid or phosphoric acid to ensure the phenolic hydroxyl groups remain protonated, which improves peak shape and retention. UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, stemming from the use of columns with smaller particle sizes (<2 µm). ufmg.br Detection is commonly achieved using a Diode Array Detector (DAD) or a mass spectrometer (MS). researchgate.net
While specific validated methods for this compound are not extensively detailed in the public literature, the analysis of structurally related compounds provides a strong basis for method development. For instance, methods developed for other hydroxydiphenyl ethers and various phenolic compounds in complex matrices like food and environmental samples are readily adaptable. research-solution.com
Table 1: Representative HPLC/UHPLC Conditions for Phenolic Compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH to suppress ionization of phenolic groups. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute compounds from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions (lower for UHPLC, higher for HPLC). |
| Column Temperature | 25 - 40 °C | Optimizes separation efficiency and reproducibility. |
| Detection | DAD (e.g., at 280 nm) or Mass Spectrometry (MS) | DAD for general phenolic detection; MS for sensitive and specific detection. |
Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, low-volatility compounds like this compound necessitates a chemical modification step known as derivatization. qut.edu.au The hydroxyl groups in the molecule lead to strong intermolecular hydrogen bonding, which decreases volatility and can cause poor peak shape and adsorption onto the GC column. qut.edu.au
Derivatization replaces the active hydrogen of the hydroxyl groups with a non-polar functional group, thereby increasing volatility and thermal stability. qut.edu.aunih.gov Common derivatization strategies for phenolic compounds include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This is a widely used technique for hydroxylated compounds. nih.govresearchgate.net
Acylation: Using reagents like acetic anhydride (B1165640) to form ester derivatives. nih.gov
Alkylation: Forming ether derivatives using reagents such as pentafluorobenzyl bromide (PFBBr) or diazomethane. qut.edu.au
Following derivatization, the resulting less polar and more volatile derivative is analyzed by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The analysis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structurally analogous, often involves derivatization with BSTFA followed by GC-MS analysis. researchgate.net
Table 2: Representative GC Method Parameters for Derivatized Phenolic Ethers
| Parameter | Typical Setting (based on OH-PBDE analysis) researchgate.net | Purpose |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To form volatile trimethylsilyl (TMS) ethers. |
| Reaction Conditions | Heat at 90°C for 30 minutes | To ensure complete derivatization. |
| GC Column | DB-35MS or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides good separation for diphenyl ether structures. |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. |
| Injector Temperature | 280 - 300 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 300°C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation. |
Capillary Electrophoresis (CE) offers an alternative and powerful technique for the separation of phenolic compounds, particularly for resolving positional isomers which can be challenging for HPLC. lumexinstruments.comtaylorfrancis.com In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. researchgate.net Since this compound is neutral at low pH, its separation requires modification of the electrophoresis buffer, typically through micellar electrokinetic chromatography (MEKC) or by adding a complexing agent.
For the separation of isomers, additives such as cyclodextrins or macrocyclic molecules like cucurbiturils can be added to the background electrolyte (BGE). lumexinstruments.compbl.nl These additives form transient inclusion complexes with the analytes. Subtle differences in the stability and conformation of these complexes between isomers lead to different effective mobilities and result in their separation. lumexinstruments.com The high separation efficiency of CE makes it an excellent tool for assessing the purity of this compound and separating it from its 2- and 4-isomers. taylorfrancis.com
Spectrometric and Hyphenated Techniques for Structural Elucidation and Quantification
Spectrometric techniques, especially when hyphenated with chromatographic separation, are indispensable for the definitive identification and quantification of this compound.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of an analyte and its fragments, enabling highly specific detection and structural elucidation. When coupled with HPLC (LC-MS) or GC (GC-MS), it is the gold standard for trace analysis.
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, measures m/z with very high accuracy (typically <5 ppm error). This allows for the determination of the elemental formula of the parent ion and its fragments. The molecular formula of this compound is C₁₂H₁₀O₃, corresponding to a monoisotopic mass of 202.06299 Da. HRMS can confirm this exact mass, providing a high degree of confidence in its identification. research-solution.com
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, the primary fragmentation would occur at the ether linkage, yielding characteristic fragments.
Table 3: Predicted MS/MS Fragmentation of this compound (C₁₂H₁₀O₃)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
| [M-H]⁻ = 201.0557 | 108.0217 | C₆H₅O• | [Deprotonated hydroxyphenoxy radical] |
| [M-H]⁻ = 201.0557 | 92.0268 | C₇H₅O₂• | [Deprotonated hydroxyphenyl radical] |
| [M+H]⁺ = 203.0703 | 109.0284 | C₆H₆O | [Hydroxyphenoxy cation] |
| [M+H]⁺ = 203.0703 | 93.0335 | C₇H₆O₂ | [Hydroxyphenyl cation] |
Note: The fragmentation pattern is predicted based on the fundamental principles of mass spectrometry for this class of compounds. Actual fragmentation may vary with instrument type and conditions.
The analysis of this compound in complex samples such as environmental extracts or biological fluids can be approached using two distinct strategies: targeted and untargeted analysis.
Targeted Analysis: This approach is used when the goal is to quantify a known compound. It relies on the availability of a pure analytical standard of this compound. A highly specific and sensitive method is developed, often using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the mass spectrometer is set to detect one or more specific fragmentation transitions (precursor ion → product ion) that are unique to the target analyte. This technique provides excellent sensitivity and selectivity, minimizing interference from the matrix and allowing for accurate quantification even at very low concentrations. research-solution.com
Untargeted Analysis: This strategy aims to identify as many compounds as possible in a sample without pre-selecting analytes. It is an exploratory approach often used in metabolomics or environmental screening to identify novel contaminants or biomarkers. research-solution.com Untargeted profiling typically uses LC-HRMS systems (e.g., LC-QTOF/MS or LC-Orbitrap/MS). research-solution.com Compounds are detected and their accurate masses are measured. This compound could be tentatively identified by matching its measured accurate mass to its theoretical exact mass (202.06299 Da) within a narrow mass tolerance window. The isotopic pattern must also match the expected pattern for C₁₂H₁₀O₃. Final confirmation requires acquiring an MS/MS spectrum and comparing it to a spectral library or to the spectrum of an authentic standard. This approach has been used to identify related hydroxydiphenyl ethers in various samples.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pathway Analysis and Structural Confirmation
The structural integrity of this compound can be unequivocally confirmed through the analysis of its fragmentation pathways in tandem mass spectrometry (MS/MS). Using techniques like electrospray ionization (ESI) in negative ion mode, the molecule readily forms a deprotonated molecular ion [M-H]⁻. Subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of this precursor ion yields a series of product ions that are characteristic of the molecule's structure.
Systematic studies on structurally similar bisphenols provide a strong basis for predicting the fragmentation of this compound. dphen1.com The ether linkage and the two phenolic rings are key sites for fragmentation. Common fragmentation pathways for related phenolic compounds include:
Loss of a phenol (B47542) group: A characteristic fragmentation involves the neutral loss of a phenol molecule (C₆H₅OH). dphen1.com
Formation of phenoxide ion: A common product ion observed in the mass spectra of many hydroxyphenyl compounds is the phenoxide ion (C₆H₅O⁻) at an m/z of 93. dphen1.com
Cleavage of the ether bond: The C-O-C ether bond is susceptible to cleavage, leading to characteristic fragment ions corresponding to the individual phenolic moieties.
Ring-related fragmentations: Subsequent fragmentation of the primary product ions can involve losses of small molecules like carbon monoxide (CO) or the formation of smaller cyclic ions. docbrown.info
By analyzing the accurate masses of these fragment ions obtained via high-resolution mass spectrometry (HRMS), the elemental composition of each fragment can be determined, allowing for the confident elucidation of the fragmentation pathway and confirmation of the this compound structure. dphen1.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In the ¹H NMR spectrum, the aromatic protons will appear as a series of multiplets in the downfield region (typically δ 6.0-8.0 ppm). The specific splitting patterns and chemical shifts are dictated by the substitution pattern on the two phenyl rings. For instance, in a related compound, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, the aromatic protons of the unsubstituted hydroxyphenoxy ring appear as a doublet, while the protons on the substituted ring show more complex multiplet patterns. researchgate.net The phenolic hydroxyl protons will present as singlets, although their chemical shift can be variable and influenced by solvent and concentration. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms attached to the hydroxyl groups and the ether oxygen will be shifted downfield. Based on data for phenol, carbons attached to the hydroxyl group resonate around δ 155 ppm, while other ring carbons appear between δ 115 and 130 ppm. docbrown.info The specific chemical shifts for this compound would allow for the unambiguous assignment of the substitution pattern.
Table 1: Predicted NMR Data for this compound This table is predictive and based on data from structurally similar compounds. Actual experimental values may vary.
| Technique | Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 6.5 - 7.5 | Complex multiplets due to coupling between protons on both rings. |
| ¹H NMR | Hydroxyl Protons | 4.5 - 5.5 (or higher) | Broad singlets, position is solvent and concentration dependent. |
| ¹³C NMR | C-OH | 150 - 160 | Carbons directly attached to hydroxyl groups. |
| ¹³C NMR | C-O-C | 140 - 155 | Carbons involved in the ether linkage. |
| ¹³C NMR | Aromatic C-H | 105 - 130 | Remaining aromatic carbons. |
UV-Visible and Fluorometric Detection Methods
UV-Visible spectroscopy can be utilized for the quantification of this compound. Phenolic compounds exhibit characteristic UV absorption due to π → π* electronic transitions in the aromatic rings. mvpsvktcollege.ac.in For phenol itself, absorption bands are observed around 210 nm and 270 nm. spcmc.ac.in The presence of the ether linkage and the second phenyl ring in this compound would be expected to cause a bathochromic (red) shift in these absorption maxima. The UV absorption spectrum is particularly useful for quantitative analysis using a calibration curve, following Beer-Lambert law. mvpsvktcollege.ac.in Furthermore, the spectrum can be influenced by pH; deprotonation of the phenolic hydroxyl groups in an alkaline medium typically leads to a significant red shift and an increase in molar absorptivity, a phenomenon that can be used for selective detection. spcmc.ac.in
Fluorometric detection offers higher sensitivity and selectivity for certain phenolic compounds. acs.org While not all phenols are naturally fluorescent, some, like 3-(4-hydroxyphenyl)propionic acid, can be used as fluorogenic substrates. mdpi.com The native fluorescence of this compound would need to be experimentally determined. If it possesses intrinsic fluorescence, this property can be exploited for highly sensitive quantification in complex samples, often with less interference than UV detection. The excitation and emission wavelengths would be key parameters for developing a specific fluorometric method.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species, including free radicals. mdpi.comnih.gov While this compound itself is not a radical, it can be oxidized to form a phenoxyl radical, particularly in biological systems or during certain chemical reactions. The unpaired electron in such a radical would be delocalized over the aromatic ring system. ohsu.edu
EPR spectroscopy can directly detect this radical species. The resulting EPR spectrum provides information about the electronic structure of the radical through its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H). ohsu.edu For short-lived radicals, a technique called spin trapping is often employed. This involves using a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.govplos.org This approach would be invaluable for studying the oxidative metabolism or antioxidant activity of this compound.
Molecular Fluorescence Spectroscopy for Biophysical Interaction Studies
Molecular fluorescence spectroscopy is a powerful, non-invasive technique used to study the interactions of molecules with biological macromolecules like proteins and DNA. fiveable.me These studies rely on monitoring changes in the fluorescence properties (intensity, emission wavelength, polarization, or lifetime) of an intrinsic or extrinsic fluorophore upon binding.
If this compound possesses native fluorescence, its interaction with a protein, for example, could be studied by observing the quenching or enhancement of its fluorescence signal upon binding. This can provide information on binding affinity, stoichiometry, and the nature of the binding site. For instance, studies on related phenolic derivatives have used fluorescence spectroscopy to investigate their interaction with enzymes. researchgate.net If the target biomolecule contains an intrinsic fluorophore (like tryptophan in a protein), the binding of this compound could quench this intrinsic fluorescence, again providing data on the binding parameters through mechanisms like the Stern-Volmer equation. researchgate.net
Sample Preparation and Enrichment Methodologies (e.g., Solid Phase Extraction)
Prior to instrumental analysis, especially for samples with complex matrices (e.g., environmental water, biological fluids), a sample preparation step is crucial to isolate and concentrate this compound and remove interfering substances. Solid-Phase Extraction (SPE) is a widely adopted and effective technique for this purpose. tesisenred.netarcjournals.org
The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For a moderately polar compound like this compound, several types of sorbents could be effective:
Reversed-Phase Sorbents (e.g., C18, Phenyl): These nonpolar sorbents are ideal for retaining phenolic compounds from aqueous samples. The sample is typically loaded under neutral or slightly acidic conditions (to ensure the phenols are not ionized), interferences are washed away with a weak solvent (e.g., water), and the analyte is eluted with a stronger organic solvent like methanol or acetonitrile. wisdomlib.orgunit.no
Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): These offer higher capacity and stability over a wider pH range compared to silica-based sorbents and are also well-suited for extracting phenols. tesisenred.net
Normal-Phase Sorbents (e.g., Silica, Diol): If the analysis is performed in a non-polar organic solvent, a polar sorbent could be used to retain the phenolic compound.
The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The efficiency of the extraction is optimized by adjusting parameters such as sample pH, elution solvent composition, and sample flow rate. tesisenred.net Other enrichment techniques that could be applicable include liquid-liquid extraction and dispersive liquid-liquid microextraction. arcjournals.org
Applications in Advanced Materials and Chemical Synthesis
Utility as Building Blocks in Organic Synthesis
The molecular architecture of 3-(4-Hydroxyphenoxy)phenol and its analogs makes them valuable building blocks in organic synthesis. The presence of hydroxyl groups on the phenyl rings facilitates various chemical reactions, including esterification, etherification, and electrophilic aromatic substitution. These reactions enable the introduction of new functional groups and the construction of more complex molecular scaffolds. scbt.com
For instance, derivatives of this compound are utilized as key intermediates in the synthesis of a variety of organic molecules. The hydroxyl groups can be chemically modified to form esters and amides through reactions with acyl chlorides or carboxylic acids. A notable example is the synthesis of 3-(4-hydroxyphenyl)propanoyl chloride, which serves as a reactive intermediate for creating esters and amides.
Furthermore, the core structure of this compound is a precursor in the synthesis of more elaborate compounds. For example, it is a key component in the production of raw materials for functional plastics like polyimide resins. mdpi.com The synthesis of various derivatives, such as those involving the attachment of different functional groups to the phenolic rings, has been explored to create compounds with specific properties for various applications.
The versatility of this chemical's derivatives is further demonstrated in the synthesis of complex heterocyclic structures. For instance, they have been used to create 4-phenoxy-phenyl isoxazole (B147169) derivatives, which have shown potential as inhibitors for enzymes like acetyl-CoA carboxylase. nih.gov Additionally, they are used in the synthesis of compounds with potential antimicrobial properties, highlighting their importance in medicinal chemistry. nih.gov
Integration into Polymer and Resin Systems
The di-functional nature of this compound and its isomers makes them excellent monomers for step-growth polymerization. They can be integrated into various polymer and resin systems to impart desirable properties such as thermal stability, mechanical strength, and chemical resistance. scbt.com
Development of High-Performance Materials and Composites
Derivatives of this compound are utilized in the production of high-performance polymers and composites. Their incorporation into polymer backbones can enhance the thermal and mechanical properties of the resulting materials. For example, polyesters synthesized from bisphenols containing similar structures have demonstrated high thermal stability. researchgate.net These high-performance materials are crucial in industries like aerospace and automotive where durability and resistance to extreme conditions are paramount. scbt.com The rigid aromatic structure of these phenols contributes to the stiffness and high glass transition temperatures of the polymers. researchgate.net
Formulation of Phenolic Resins and Epoxy Resins
Phenolic compounds are fundamental to the formulation of phenolic and epoxy resins. scbt.comsolubilityofthings.com this compound and its related structures can act as a core component in these resins. In the context of epoxy resins, these phenols can serve as curing agents or be modified to create epoxy monomers. For example, 1,3-Di(3-hydroxyphenoxy)benzene is a foundational component for epoxy resins with high resistance to deformation. mdpi.com The resulting epoxy resins often exhibit enhanced durability and resistance to environmental factors. Similarly, in phenolic resins, the incorporation of such structures can improve the thermal stability and mechanical strength of the cured material. scbt.com The modification of phenolic hydroxyl groups to include epoxide functional groups increases the crosslinking capability, leading to a stronger polymer network. researchgate.net
Functional Materials for Sensing and Electronic Applications
The unique electronic properties of phenolic compounds, including this compound derivatives, make them suitable for applications in functional materials for sensing and electronics. ontosight.ai The electron-rich aromatic rings and the presence of hydroxyl groups can be exploited for creating materials with specific electronic or optical properties.
For instance, derivatives have been used in the fabrication of organic light-emitting devices (OLEDs). mdpi.com The specific electronic characteristics of these molecules can be tuned by modifying their chemical structure, which in turn affects the performance of the electronic device. The ability of the hydroxyl groups to form hydrogen bonds and the rigidity of the cyclic structure can influence molecular interactions and solubility, which are important factors in the performance of such devices. scbt.com
Role as Additives in Material Science (e.g., Antioxidants, UV Absorbers, Flame Retardants)
Phenolic compounds are well-known for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. This makes them effective additives for protecting materials from oxidative degradation. scbt.comontosight.ai
A novel anti-aging agent for polymers was synthesized by incorporating a hindered phenol (B47542) structure, similar in principle to this compound, with a benzophenone (B1666685) UV absorber. nih.govmdpi.com This hybrid molecule demonstrated promising performance in preventing both thermo-oxidative and ultraviolet aging in polyolefin elastomer films. nih.govmdpi.com
Furthermore, phenolic derivatives are used as UV absorbers to protect polymers from photodegradation. performanceadditives.usgreenchemicals.eu They function by absorbing harmful UV radiation and dissipating it as heat. Benzophenones and benzotriazoles are common classes of UV absorbers that often contain phenolic moieties. performanceadditives.usgreenchemicals.euspecialchem.com The combination of phenolic antioxidants and UV absorbers can provide synergistic protection to polymers, enhancing their lifespan and durability. specialchem.com For instance, a study showed that PET copolymer films containing copolymerized UV absorbing monomers with phenolic structures outperformed films with admixed stabilizers. arkat-usa.org
Intermediate for Pharmaceutical and Agrochemical Candidates
The structural motif of this compound is found in various biologically active compounds, making it a valuable intermediate in the synthesis of potential pharmaceuticals and agrochemicals. solubilityofthings.comontosight.ai
Research has shown that derivatives of this compound can serve as scaffolds for developing new drugs. For example, compounds with this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. nih.govsolubilityofthings.comontosight.ai The synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was reported as a precursor for a radiotracer candidate for imaging Cyclooxygenase-2 (COX-2) expression, which is relevant in cancer research. mdpi.comencyclopedia.pub Another study detailed the synthesis of (benzoylaminophenoxy)-phenol derivatives that exhibited promising activity as anti-prostate cancer agents. mdpi.com
In the field of agrochemicals, derivatives of this compound have been utilized as intermediates in the synthesis of herbicides. mdpi.com For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) is an intermediate in the synthesis of a potent agonist for a G-protein-coupled receptor, and another derivative showed promise as a selective herbicide. mdpi.com
Below is a data table summarizing the applications of this compound and its derivatives.
| Application Area | Specific Use | Key Findings & Examples |
| Organic Synthesis | Building Block | Precursor for complex molecules and functional plastics like polyimide resins. mdpi.com |
| Intermediate | Synthesis of 3-(4-hydroxyphenyl)propanoyl chloride for creating esters and amides. | |
| Polymers & Resins | High-Performance Materials | Incorporation enhances thermal stability and mechanical strength in polyesters. researchgate.net |
| Phenolic & Epoxy Resins | Acts as a core component and curing agent, improving durability and deformation resistance. scbt.commdpi.comresearchgate.net | |
| Functional Materials | Sensing & Electronics | Used in the fabrication of Organic Light-Emitting Devices (OLEDs). mdpi.com |
| Material Additives | Antioxidants & UV Absorbers | Hybrid molecules with hindered phenols and benzophenones protect polymers from aging. nih.govmdpi.com |
| Flame Retardants | Phenolic structures can contribute to the flame retardancy of materials. | |
| Pharmaceuticals | Drug Intermediates | Scaffold for anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govsolubilityofthings.comontosight.ai |
| Agrochemicals | Herbicide Intermediates | Used in the synthesis of selective herbicides. mdpi.com |
Emerging Research Areas and Future Perspectives for 3 4 Hydroxyphenoxy Phenol Research
Advancements in Green Chemistry Approaches for Synthesis
The synthesis of diaryl ethers, including 3-(4-hydroxyphenoxy)phenol, has traditionally relied on methods that can be harsh and environmentally taxing, such as the Ullmann condensation which often requires high temperatures and metal catalysts. organic-chemistry.org In response, the principles of green chemistry are driving the development of more sustainable synthetic routes.
Recent progress has focused on metal-free and milder reaction conditions. One promising approach involves the use of diaryliodonium salts, which allows for the synthesis of diaryl ethers at room temperature without the need for a metal catalyst. organic-chemistry.org This method is not only more environmentally friendly but also tolerates a wide range of functional groups, making it a versatile tool for creating complex molecules. organic-chemistry.org Another eco-friendly technique utilizes microwave irradiation to accelerate the synthesis of diaryl ethers, often in solvent-free systems, which significantly reduces reaction times and waste. researchgate.netrsc.org The use of recyclable catalysts, such as oxygen-bridged bimetallic nanocatalysts, also represents a significant step towards sustainable diaryl ether synthesis. researchgate.net
Researchers are also exploring the use of renewable starting materials. For instance, phloretic acid, a naturally occurring phenolic compound, is being investigated as a green alternative to phenol (B47542) for creating benzoxazine (B1645224) end-capped molecules, showcasing a move towards bio-based feedstocks in the synthesis of related phenolic structures. rsc.org
High-Throughput Screening and Lead Compound Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for biological activity. For phenolic compounds like this compound, HTS methods are being developed to identify new lead compounds for various therapeutic targets.
One HTS method developed for a related compound, R-2-(4-hydroxyphenoxy)propionic acid, utilizes a chromogenic reaction to quickly identify microorganisms capable of its biosynthesis. researchgate.netresearchgate.net This approach, which relies on the oxidation of the hydroxylated aromatic product, could potentially be adapted for screening derivatives of this compound. researchgate.net Furthermore, advanced analytical techniques like ultra-high-performance liquid chromatography with diode array detection (UHPLC-DAD) are being optimized for the high-throughput quantitative fingerprinting of a wide range of phenolic compounds in various samples, including those from biological matrices. nih.govacs.org
The 4-hydroxyphenyl moiety, a key feature of this compound, is recognized as a promising pharmacophore in the development of anticancer compounds with antioxidant properties. mdpi.com HTS of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has successfully identified potent anticancer and antioxidant candidates, highlighting the potential of screening compounds with this structural motif to discover new therapeutic agents. mdpi.com
Elucidation of Complex Multitarget Biological Mechanisms
There is a growing understanding that the therapeutic efficacy of many compounds stems from their ability to interact with multiple biological targets simultaneously. Phenolic compounds, including diaryl ethers like this compound, are increasingly being investigated for their multitarget biological activities. nih.govmdpi.com
The presence of hydroxyl groups on the phenyl rings of this compound suggests it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, a mechanism known to be crucial for mitigating cellular damage. ontosight.ai Beyond this, the diaryl ether structure can interact with various enzymes and proteins, thereby modulating their activity and influencing cellular pathways.
Derivatives of similar phenolic structures have been shown to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comontosight.ai For example, chalcones containing a hydroxyphenyl group have demonstrated inhibitory activity against enzymes like lipoxygenase and acetylcholinesterase. nih.gov The design of molecular hybrids that combine the features of phenolic compounds with other pharmacophores is a promising strategy for developing new multitarget agents for complex diseases. mdpi.commdpi.com
Novel Applications in Biotechnological and Environmental Contexts
The unique properties of this compound and related compounds are paving the way for novel applications in both biotechnology and environmental science.
In biotechnology, there is significant interest in leveraging enzymatic and microbial processes for the synthesis and modification of phenolic compounds. nih.gov For instance, whole-cell biotransformation methods are being developed for the green synthesis of phenolic compounds, offering an environmentally friendly alternative to traditional chemical routes. mdpi.com Furthermore, the antioxidant properties of phenolic compounds make them candidates for use as food additives or in the development of supplements to enhance nutritional value. evitachem.com
From an environmental perspective, phenolic compounds are studied for their roles in natural processes and as indicators of pollution. solubilityofthings.compjoes.com Some brominated derivatives of hydroxyphenoxy phenols have been used as flame retardants, though their environmental persistence is a concern. ontosight.ai Research is also exploring the use of microorganisms for the degradation of aromatic compounds, which could have applications in bioremediation. researchgate.net The study of the catabolic networks of bacteria that can break down compounds like 3-(4-hydroxyphenyl)propanoate provides insights into how these molecules are processed in the environment. researchgate.net
Integration of Omics Technologies with Chemical Biology Studies
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of chemical compounds by providing a holistic view of their biological effects. For a compound like this compound, these technologies offer powerful tools to elucidate its mechanisms of action and metabolic fate.
Transcriptomics, for example, can be used to identify genes and metabolic pathways that are affected by exposure to a phenolic compound. frontiersin.org Metabolomics analysis of biological fluids, such as urine, can reveal the metabolic products of phenolic compounds and provide insights into their bioavailability and biotransformation. researchgate.netnih.gov Studies have used multi-omics approaches to understand the catabolic networks of microorganisms that degrade aromatic compounds, providing a detailed picture of the genes, proteins, and metabolites involved. researchgate.net
By combining these omics technologies with chemical biology approaches, researchers can build comprehensive models of how this compound and its derivatives interact with biological systems. This integrated approach is crucial for identifying new therapeutic targets, understanding potential toxicities, and discovering novel applications for this versatile class of compounds.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 3-(4-Hydroxyphenoxy)phenol, and how do key functional groups influence spectral data?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the hydroxyl (-OH) and phenoxy proton environments. The hydroxyl groups in the 4-position of the phenoxy ring and the 3-position of the central phenol ring will show distinct chemical shifts (δ ~5–7 ppm). Infrared (IR) spectroscopy can confirm hydroxyl (3200–3600 cm⁻¹, broad) and aromatic C-O (1250–1150 cm⁻¹) stretches. For advanced structural confirmation, high-resolution mass spectrometry (HRMS) provides precise molecular weight data. Compare results with structurally similar compounds like 4-Phenylphenol (C₁₂H₁₀O), where spectral deviations arise from substituent positions .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .
- Ventilation : Work in a fume hood to minimize inhalation risks. Avoid dust generation by using wet methods or closed systems .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Ullmann Coupling : React 3-bromophenol with 4-hydroxyphenol using a copper catalyst in dimethylformamide (DMF) at 120°C. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate byproducts. Recrystallize in ethanol to enhance purity (>95%) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Workflow : Use software (e.g., AutoDock Vina) to model interactions between the compound’s hydroxyl groups and acetylcholinesterase’s active site (e.g., Tyr337, Trp286). Compare binding affinities with analogs like 4-(4-hydroxyphenoxy)propyl derivatives .
- Validation : Correlate docking scores with in vitro enzyme inhibition assays (Ellman’s method) to validate predictions. Adjust substituents (e.g., nitro or methoxy groups) to enhance binding .
Q. What experimental strategies can resolve contradictions in reported reaction outcomes for phenolic ether derivatives?
- Methodological Answer :
- Controlled Replication : Systematically vary reaction conditions (e.g., solvent polarity, temperature) using a design-of-experiments (DoE) approach. For example, compare Ullmann coupling efficiency in DMF vs. DMSO .
- Analytical Cross-Verification : Use HPLC-MS to identify side products (e.g., di-ether byproducts) and X-ray crystallography to confirm regioselectivity in ambiguous cases .
Q. What mechanisms underlie the radical scavenging activity of this compound, and how does substituent positioning modulate this property?
- Methodological Answer :
- EPR Spectroscopy : Quantify hydroxyl radical (•OH) quenching using spin-trapping agents (e.g., DMPO). Compare rates with structurally similar compounds like 3-hydroxy-4-methoxycinnamic acid .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance resonance stabilization of the phenoxy radical. Validate via cyclic voltammetry to measure redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
